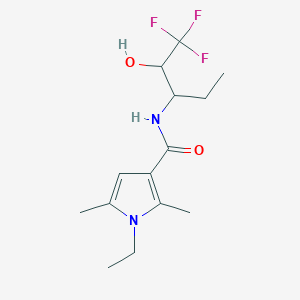
4-(Cycloheptylmethoxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cycloheptylmethoxy)pyridine-3-carboxamide, also known as CHM-3, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. In
作用機序
The mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to reduce the levels of inflammatory mediators in the body, which can reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have a low toxicity profile and can be administered at low doses. However, one limitation of using 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for the research on 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. One direction is to explore its potential therapeutic applications in other fields of medicine, such as immunology and endocrinology. Another direction is to investigate the mechanism of action of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide in more detail, which can lead to the development of more potent and selective compounds. Additionally, the development of new methods for the synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide can lead to the production of larger quantities of the compound, which can facilitate its use in preclinical and clinical studies.
合成法
The synthesis of 4-(Cycloheptylmethoxy)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of cycloheptylmethylamine and 3-hydroxypyridine. The resulting product is then subjected to various chemical reactions, including acylation and deprotection, to obtain 4-(Cycloheptylmethoxy)pyridine-3-carboxamide. The purity of the compound is ensured through recrystallization and chromatography techniques.
科学的研究の応用
4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, 4-(Cycloheptylmethoxy)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
特性
IUPAC Name |
4-(cycloheptylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-14(17)12-9-16-8-7-13(12)18-10-11-5-3-1-2-4-6-11/h7-9,11H,1-6,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAAOPPTOXZROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)COC2=C(C=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cycloheptylmethoxy)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)


![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)
![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)